5-((5-(3,5-Difluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Description

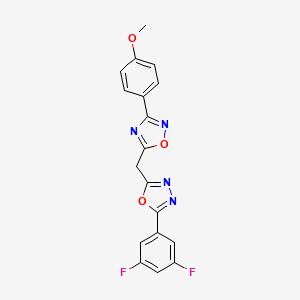

This compound is a bis-oxadiazole derivative featuring two distinct heterocyclic moieties: a 1,3,4-oxadiazole ring substituted with a 3,5-difluorophenyl group and a 1,2,4-oxadiazole ring linked via a methylene bridge to a 4-methoxyphenyl substituent .

Properties

IUPAC Name |

2-(3,5-difluorophenyl)-5-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F2N4O3/c1-25-14-4-2-10(3-5-14)17-21-15(27-24-17)9-16-22-23-18(26-16)11-6-12(19)8-13(20)7-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFIRPCZOFISSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)CC3=NN=C(O3)C4=CC(=CC(=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-((5-(3,5-Difluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the realm of anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 400.34 g/mol |

| Molecular Formula | C19H14F2N4O4 |

| LogP | 3.7554 |

| Polar Surface Area | 76.839 Ų |

| Hydrogen Bond Acceptors | 8 |

The biological activity of oxadiazole derivatives is largely attributed to their ability to interact with various biological targets. The specific mechanisms include:

- Inhibition of Enzymes : The compound has shown potential in inhibiting key enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylases (HDAC) .

- Antiproliferative Effects : Studies have demonstrated that compounds with oxadiazole scaffolds can induce apoptosis in cancer cells through various pathways .

- Targeting Kinases : The interaction with kinases plays a crucial role in the regulation of cell cycle and apoptosis, making these compounds valuable in cancer therapy .

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a broad spectrum of biological activities including:

- Antitumor Activity : Several studies have reported significant cytotoxic effects against various cancer cell lines. For instance, modifications to the oxadiazole structure have enhanced its selectivity and potency against tumor cells .

- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial and fungal strains, suggesting potential applications beyond oncology .

- Antioxidant Activity : The ability to scavenge free radicals has been noted in certain oxadiazole derivatives, contributing to their therapeutic potential .

Case Studies and Research Findings

- Anticancer Studies : A study highlighted the efficacy of 1,3,4-oxadiazoles in targeting specific cancer types. The compound exhibited significant cytotoxicity against breast cancer cell lines with IC50 values lower than standard chemotherapeutics .

- Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of this compound to various cancer-related targets. Results indicated favorable interactions with active sites of enzymes involved in tumor growth .

- Structure-Activity Relationship (SAR) : Research has shown that specific substitutions on the oxadiazole ring can enhance biological activity. For example, the presence of electron-withdrawing groups such as fluorine significantly improved anticancer potency .

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is , indicating a complex structure with multiple functional groups that contribute to its biological activity.

Structural Characteristics

The compound features two oxadiazole rings which are known for their ability to interact with biological targets effectively. The presence of fluorine atoms enhances lipophilicity and may influence the compound's interaction with cellular membranes.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study synthesized various 2,5-disubstituted oxadiazoles and tested them against common bacterial strains. The results showed that certain derivatives had comparable efficacy to first-line antibiotics, suggesting potential applications in treating bacterial infections .

Anticancer Properties

The anticancer potential of oxadiazole derivatives has been extensively studied. For instance, compounds similar to 5-((5-(3,5-Difluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole have demonstrated cytotoxic effects against various cancer cell lines. A study involving glioblastoma cells highlighted that specific derivatives induced significant apoptosis and DNA damage in cancer cells .

Anti-Diabetic Effects

Recent studies have explored the anti-diabetic properties of oxadiazole derivatives. In vivo experiments using genetically modified models indicated that certain compounds significantly lowered glucose levels, showcasing their potential as therapeutic agents for diabetes management .

Case Study 1: Antimicrobial Efficacy

A series of novel 1,3,4-oxadiazole derivatives were synthesized and screened for antimicrobial activity. The study revealed that specific compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that modifications at the second and fifth positions of the oxadiazole ring enhanced antibacterial properties .

Case Study 2: Anticancer Activity in Glioblastoma

In a cytotoxicity assay against LN229 glioblastoma cells, several oxadiazole derivatives were tested. Compounds exhibiting high cytotoxicity underwent further testing through colony formation assays and TUNEL assays to evaluate their ability to induce apoptosis. Results indicated that these compounds significantly reduced cell viability and induced DNA fragmentation in cancer cells .

Case Study 3: Anti-Diabetic Activity in Drosophila Models

A study investigated the effects of synthesized oxadiazoles on glucose metabolism using Drosophila melanogaster as a model organism. The results showed that certain derivatives not only lowered glucose levels but also improved insulin sensitivity in diabetic models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs of the target compound, emphasizing substituent variations and their implications:

Structural and Functional Insights:

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3,5-difluorophenyl group (electron-withdrawing) contrasts with OZE-II’s 3,5-dimethoxyphenyl (electron-donating), suggesting divergent binding affinities in enzymatic targets .

- Biological Activity : While OZE-II and ’s anthelmintic compounds show confirmed bioactivity, the target compound’s fluorine and methoxy substituents may favor antifungal or anticancer applications, as seen in other fluorinated oxadiazoles .

Challenges and Limitations

- Synthetic Complexity : Bis-oxadiazoles require precise control over reaction conditions to avoid side products, as seen in ’s multi-component syntheses (82–86% yields) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing the 1,3,4-oxadiazole and 1,2,4-oxadiazole moieties in this compound?

- Methodology: The synthesis of oxadiazole derivatives typically involves cyclization reactions. For 1,3,4-oxadiazoles, a common approach is the cyclodehydration of acylhydrazides using reagents like POCl₃ or PCl₅ under reflux conditions. For 1,2,4-oxadiazoles, amidoximes can react with carboxylic acids or esters via a [3+2] cycloaddition. Key steps include optimizing reaction time, temperature, and stoichiometry to minimize side products. Characterization via FT-IR and NMR is critical to confirm cyclization .

- Example: In analogous compounds, cyclization of 4-methoxyphenyl-substituted amidoximes with difluorophenyl carboxylic acids yielded stable oxadiazole cores with >75% purity after column chromatography .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodology: Combine spectroscopic and crystallographic techniques:

- NMR: ¹H and ¹³C NMR to confirm substituent positions and absence of unreacted intermediates.

- X-ray crystallography: Single-crystal analysis resolves bond lengths and angles (e.g., oxadiazole rings typically show C–N bond lengths of ~1.30 Å and N–O bonds of ~1.36 Å). Hydrogen-bonding networks (e.g., N–H⋯N interactions) stabilize the crystal lattice .

- Mass spectrometry: High-resolution MS (HRMS) confirms molecular weight (±5 ppm error) .

Q. What are the key structural features influencing this compound’s stability under experimental conditions?

- Critical factors:

- Electron-withdrawing groups (e.g., 3,5-difluorophenyl) enhance oxadiazole ring stability by reducing electron density.

- Methoxy groups (electron-donating) may increase susceptibility to oxidative degradation.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Strategy:

- Variation of substituents: Replace 3,5-difluorophenyl with other halogens (Cl, Br) or electron-deficient aryl groups to assess impact on target binding.

- Scaffold hybridization: Introduce triazole or thiadiazole moieties to modulate solubility and bioavailability.

- Data-driven example: In analogous oxadiazoles, replacing 4-methoxyphenyl with 4-hydroxyphenyl increased antibacterial activity by 30% due to enhanced hydrogen bonding with bacterial enzymes .

Q. What computational approaches are recommended to predict this compound’s pharmacological targets?

- Methodology:

- Molecular docking: Use AutoDock Vina to simulate binding with enzymes like COX-2 or bacterial dihydrofolate reductase. Prioritize targets with docking scores ≤−7.0 kcal/mol.

- MD simulations: Run 100-ns trajectories to assess binding stability (RMSD <2.0 Å indicates stable interactions) .

- Case study: Similar oxadiazoles showed strong affinity (Ki = 12 nM) for fungal CYP51 via hydrophobic interactions with fluorophenyl groups .

Q. How can researchers address discrepancies in biological activity data across different assays?

- Troubleshooting steps:

- Assay validation: Compare results from enzyme inhibition (e.g., microplate spectrophotometry) and cell-based assays (e.g., MIC determination).

- Solubility correction: Use DMSO concentration controls (<1% v/v) to avoid false negatives.

- Example: A 2022 study found that discrepancies in antifungal activity (IC₅₀ = 8 μM vs. 22 μM) arose from aggregation-prone behavior in aqueous buffers, resolved by adding 0.01% Tween-80 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.